molecular formula C17H17N3O4S2 B2359114 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide CAS No. 941987-18-4

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2359114
CAS No.: 941987-18-4
M. Wt: 391.46
InChI Key: KYXAOHMMJPPOFX-UHFFFAOYSA-N
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Description

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide is a compound that features a thiophene ring, an oxadiazole ring, and a tosyl group. These structural elements are known for their significant roles in various chemical and biological activities. The compound’s unique structure makes it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-12-6-8-13(9-7-12)26(22,23)11-3-5-15(21)18-17-20-19-16(24-17)14-4-2-10-25-14/h2,4,6-10H,3,5,11H2,1H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXAOHMMJPPOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazonoyl chloride with thiosemicarbazones, which leads to the formation of the oxadiazole ring via elimination of ammonia . The thiophene ring can be introduced through various condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic systems, such as nickel or palladium-based catalysts, to facilitate the formation of the thiophene ring. These methods are advantageous due to their efficiency and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives. These products can have significant biological and chemical properties, making them valuable in various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the thiophene and oxadiazole rings, which confer distinct chemical and biological properties. Its tosyl group also enhances its solubility and reactivity, making it a versatile compound for various applications .

Biological Activity

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising:

  • Thiophene ring : A five-membered aromatic ring containing sulfur.
  • Oxadiazole ring : A five-membered heterocyclic compound containing two nitrogen atoms.
  • Tosyl group : A sulfonamide group that enhances the compound's reactivity.

The molecular formula is C15H16N4O2SC_{15}H_{16}N_4O_2S with a molecular weight of approximately 320.38 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival by binding to active sites or allosteric sites.
  • Modulation of Signaling Pathways : It may influence various signaling pathways by interacting with receptor proteins, thus altering cellular communication and function.

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. In vitro studies have shown that compounds containing oxadiazole and thiophene rings can effectively inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

For instance, a study reported that certain oxadiazole derivatives demonstrated IC50 values in the low micromolar range against these cell lines, indicating potent cytotoxic effects .

Antiviral Activity

Preliminary investigations into the antiviral potential of related thiophene-containing compounds have shown promise against viral infections. Specifically, compounds derived from similar structures have been evaluated for their efficacy against dengue virus polymerase, showcasing submicromolar activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • The presence of the thiophene moiety enhances lipophilicity and biological activity.
  • Modification of substituents on the oxadiazole ring can significantly alter potency and selectivity against specific cancer types.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

StudyCompoundActivityCell LineIC50 (µM)
11-(5-benzylthio)-1,3,4-thiadiazol derivativesAnticancerHeLa0.37
23-(phenyl)-5-thiophenesAntiviralDengue Virus<1

These studies highlight the potential for developing new therapeutic agents based on the oxadiazole and thiophene frameworks.

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